5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one
Beschreibung
5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one is a heterocyclic compound that contains a thiazole ring. It is known for its unique chemical structure and properties, making it a valuable compound in various fields of scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
851224-79-8 |
|---|---|
Molekularformel |
C9H4F3NO2S |
Molekulargewicht |
247.20 g/mol |
IUPAC-Name |
5-[4-(trifluoromethyl)phenyl]-1,3,4-oxathiazol-2-one |
InChI |
InChI=1S/C9H4F3NO2S/c10-9(11,12)6-3-1-5(2-4-6)7-13-16-8(14)15-7/h1-4H |
InChI-Schlüssel |
GZAHQYHNEAZGTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NSC(=O)O2)C(F)(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one typically involves a 1,3-dipolar cycloaddition reaction. This reaction is carried out by heating chlorocarbonylsulfenyl chloride and an appropriate amide in a solvent such as toluene or chloroform . The reaction conditions may vary depending on the specific requirements, including the use of an inert atmosphere and the drop-wise addition of chlorocarbonylsulfenyl chloride . Industrial production methods often follow similar synthetic routes but are optimized for larger-scale production.
Analyse Chemischer Reaktionen
5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one undergoes various chemical reactions, including:
Decarboxylation: This reaction leads to the formation of isothiazole derivatives.
Substitution Reactions: The compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common reagents used in these reactions include chlorocarbonylsulfenyl chloride and various amides. The major products formed from these reactions are isothiazole derivatives and other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of various heterocyclic compounds.
Medicine: Its unique structure and properties make it a valuable compound in drug discovery and development.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one involves its interaction with molecular targets such as proteasomes. The compound inhibits the activity of proteasomes, leading to the accumulation of proteins within cells and ultimately causing cell death . This mechanism is particularly effective against non-replicating bacteria, making it a promising candidate for antimicrobial therapies .
Vergleich Mit ähnlichen Verbindungen
5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one is unique due to its trifluoromethylphenyl substituent, which enhances its chemical stability and biological activity. Similar compounds include:
5-Phenyl-1,3,4-oxathiazol-2-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(4-Nitrophenyl)-1,3,4-oxathiazol-2-one: Contains a nitro group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
These similar compounds highlight the importance of the trifluoromethyl group in enhancing the properties of 5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
